molecular formula C4H5NO4 B1221861 2-Oxosuccinamic acid CAS No. 33239-40-6

2-Oxosuccinamic acid

Cat. No. B1221861
CAS RN: 33239-40-6
M. Wt: 131.09 g/mol
InChI Key: ONGPAWNLFDCRJE-UHFFFAOYSA-N
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Patent
US09290442B2

Procedure details

The 4-amino-2,4-dioxobutanoic acid was synthesized using the diethyl-2-cyano-3-hydroxy-butenedioate prepared as described above. A 5-liter Morton flask was equipped with an air condenser. Diethyl-2-cyano3-hydroxy-butenedioate (214.2.grams, 1.00 mole, 1.0 equivalent) was dissolved in aqueous sodium hydroxide (1.0 M, 1000 milliliters, 4.0 equivalents) at room temperature in the flask while stirring the contents of the flask. After about one minute, a heating mantle was placed underneath the flask. Using the heating mantle, the flask was heated sufficiently for reflux while the reaction mixture was stirred. After about 4½ hours at reflux, the heat was removed and the reaction mixture was allowed to cool to room temperature and was stirred overnight at room temperature. The reaction solution was placed into an ice-water bath and acidified using 6M HCl until the pH of was equal to about 1. Solids formed after about 5 minutes. The solids were filtered. The colorless solids (27 grams) were analyzed by NMR and were found to include carbonate (13C-NMR δ=162 ppm). The bulk of the water was evaporated using a rotary evaporator at about 40° C. The solids were stirred in acetone (1000 milliliters) and then filtered. The acetone was then removed under a vacuum using a rotary evaporator followed by a vacuum pump to yield the 4-amino-2,4-dioxobutanoic acid in 56% yield (74 grams) as a light yellow solid that was used without further purification.
Name
diethyl-2-cyano-3-hydroxy-butenedioate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Diethyl-2-cyano3-hydroxy-butenedioate
Quantity
1 mol
Type
reactant
Reaction Step Two
Quantity
1000 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OC(=O)[C:5]([C:13]#[N:14])=[C:6]([OH:12])[C:7]([O:9]CC)=[O:8])C.[OH-:16].[Na+]>>[NH2:14][C:13](=[O:16])[CH2:5][C:6](=[O:12])[C:7]([OH:9])=[O:8] |f:1.2|

Inputs

Step One
Name
diethyl-2-cyano-3-hydroxy-butenedioate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(C(=C(C(=O)OCC)O)C#N)=O
Step Two
Name
Diethyl-2-cyano3-hydroxy-butenedioate
Quantity
1 mol
Type
reactant
Smiles
C(C)OC(C(=C(C(=O)OCC)O)C#N)=O
Name
Quantity
1000 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
while stirring the contents of the flask
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The 4-amino-2,4-dioxobutanoic acid was synthesized
CUSTOM
Type
CUSTOM
Details
prepared
CUSTOM
Type
CUSTOM
Details
A 5-liter Morton flask was equipped with an air condenser
TEMPERATURE
Type
TEMPERATURE
Details
the flask was heated sufficiently
TEMPERATURE
Type
TEMPERATURE
Details
for reflux while the reaction mixture
STIRRING
Type
STIRRING
Details
was stirred
TEMPERATURE
Type
TEMPERATURE
Details
After about 4½ hours at reflux
CUSTOM
Type
CUSTOM
Details
the heat was removed
STIRRING
Type
STIRRING
Details
was stirred overnight at room temperature
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The reaction solution was placed into an ice-water bath
CUSTOM
Type
CUSTOM
Details
Solids formed after about 5 minutes
Duration
5 min
FILTRATION
Type
FILTRATION
Details
The solids were filtered
CUSTOM
Type
CUSTOM
Details
The bulk of the water was evaporated
CUSTOM
Type
CUSTOM
Details
a rotary evaporator at about 40° C
STIRRING
Type
STIRRING
Details
The solids were stirred in acetone (1000 milliliters)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The acetone was then removed under a vacuum
CUSTOM
Type
CUSTOM
Details
a rotary evaporator

Outcomes

Product
Details
Reaction Time
1 min
Name
Type
product
Smiles
NC(CC(C(=O)O)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.